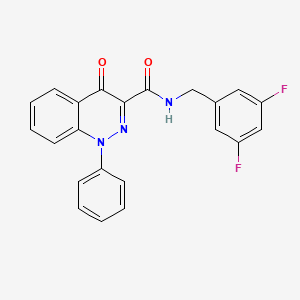

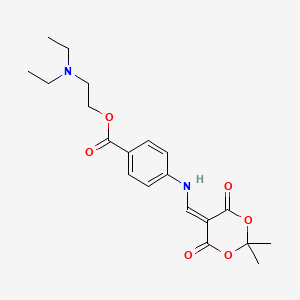

N~3~-(3,5-difluorobenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(3,5-difluorobenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide, also known as DBCO, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a cancer drug. DBCO belongs to the class of cinnolinecarboxamide derivatives and has been shown to exhibit promising anticancer activity in preclinical studies.

Scientific Research Applications

Oncology Research: AKT Inhibition

This compound has been identified as a new-generation selective AKT inhibitor . The AKT signaling pathway is crucial in the growth and proliferation of tumor cells. By inhibiting AKT, this compound could potentially be used to control or reduce the growth of cancerous cells, making it a significant subject of study in oncology research.

Pharmacokinetics: Measurement in Biological Samples

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantitative determination of this compound in dog plasma . This is essential for pharmacokinetic monitoring and bioavailability assessment, which are critical steps in drug development.

Medicinal Chemistry: c-Met Protein Kinase Inhibition

The compound’s structure is of interest in medicinal chemistry due to its potential to inhibit the c-Met protein kinase . This kinase plays a role in various biological processes, including cancer, making inhibitors valuable for therapeutic research.

Neuropharmacology: GABA A Modulation

Structures containing the cinnoline nucleus have shown activity as GABA A allosteric modulators . This application is relevant in the field of neuropharmacology, where modulation of GABA A receptors can have therapeutic effects on neurological disorders.

Polymer Chemistry: Structural Units in Polymers

The compound’s structural units have been incorporated into polymers for use in solar cells . This application demonstrates the compound’s versatility and its potential contribution to the development of new materials.

Enzyme Inhibition: BACE-1 Inhibition

The compound has demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease, making this compound of interest in the study of neurodegenerative diseases.

Synthetic Chemistry: Spirocyclic Derivatives Synthesis

A novel route involving this compound has been developed for the synthesis of new spirocyclic derivatives . Such derivatives are important in the synthesis of various organic compounds with potential applications in drug development and other areas of chemistry.

Analytical Chemistry: Development of Analytical Methods

The compound’s unique structure aids in the development of analytical methods for its detection and quantification in complex matrices . This is crucial for ensuring the quality and safety of pharmaceutical products.

properties

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenylcinnoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N3O2/c23-15-10-14(11-16(24)12-15)13-25-22(29)20-21(28)18-8-4-5-9-19(18)27(26-20)17-6-2-1-3-7-17/h1-12H,13H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJRAAFIZDEHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(=N2)C(=O)NCC4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2582243.png)

![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2582244.png)

![2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2582245.png)

![2-{[6-({2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl}sulfanyl)hexyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2582246.png)

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582250.png)

![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid](/img/structure/B2582251.png)

![5-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2582258.png)

![N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide](/img/structure/B2582263.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2582264.png)